molecular formula C10H16Cl2N2O2 B2639780 3-amino-3-(3-aminophenyl)butanoicaciddihydrochloride CAS No. 2361634-10-6

3-amino-3-(3-aminophenyl)butanoicaciddihydrochloride

Cat. No.: B2639780
CAS No.: 2361634-10-6
M. Wt: 267.15
InChI Key: YHUKNYSVECIYRH-UHFFFAOYSA-N
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Description

3-Amino-3-(3-aminophenyl)butanoic acid dihydrochloride is a structurally complex organic compound characterized by a butanoic acid backbone substituted with two amino groups: one at the third carbon of the chain and another on the phenyl ring at the third position. As a dihydrochloride salt, it exhibits enhanced water solubility compared to its free base form, making it suitable for pharmaceutical and biochemical applications where solubility is critical.

Properties

IUPAC Name

3-amino-3-(3-aminophenyl)butanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.2ClH/c1-10(12,6-9(13)14)7-3-2-4-8(11)5-7;;/h2-5H,6,11-12H2,1H3,(H,13,14);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUKNYSVECIYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(C1=CC(=CC=C1)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-(3-aminophenyl)butanoic acid dihydrochloride typically involves the reaction of 3-aminophenylacetic acid with appropriate reagents under controlled conditions. One common method includes the use of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process often includes steps such as crystallization, filtration, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-amino-3-(3-aminophenyl)butanoic acid dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

3-amino-3-(3-aminophenyl)butanoic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-3-(3-aminophenyl)butanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogues

Compound Name Substituents on Phenyl Ring Amino Group Position Salt Form Molecular Weight (g/mol) Key Features
3-Amino-3-(3-aminophenyl)butanoic acid dihydrochloride 3-Amino C3 of butanoic acid Dihydrochloride ~295.1 (estimated) Dual amino groups, high polarity
4-(3-Aminophenyl)butanoic acid hydrochloride 3-Amino C4 of butanoic acid Hydrochloride 231.7 Single amino group, positional isomer
(S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride 3-Trifluoromethyl C3 of butanoic acid Hydrochloride 307.7 Trifluoromethyl enhances lipophilicity
(S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride 3,4-Difluoro C3 of butanoic acid Hydrochloride 215.2 Fluorine atoms improve metabolic stability
3-(Ethylamino)butanoic acid hydrochloride N/A (aliphatic chain) C3 of butanoic acid Hydrochloride 239.66 Ethylamino substituent, simpler structure

Key Observations:

Amino Group Positioning: The target compound’s amino group at C3 of the butanoic acid chain distinguishes it from positional isomers like 4-(3-aminophenyl)butanoic acid hydrochloride, where the amino group is at C4 . This difference may alter steric interactions in biological systems.

Electron-Withdrawing Groups: Analogues with trifluoromethyl () or halogen substituents () exhibit increased lipophilicity and resistance to oxidative metabolism, which are desirable in drug design .

Salt Form: The dihydrochloride form of the target compound likely offers superior aqueous solubility compared to mono-hydrochloride analogues, facilitating formulation in aqueous media.

Physicochemical and Functional Properties

Table 2: Comparative Physicochemical Properties

Compound Name Solubility (Water) LogP (Predicted) Melting Point (°C) Stability Notes
3-Amino-3-(3-aminophenyl)butanoic acid dihydrochloride High ~0.5 Not reported Stable in acidic conditions
4-(3-Aminophenyl)butanoic acid hydrochloride Moderate 1.2 >300 Hygroscopic
(S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride Low 2.8 180–185 Photostable
3-(Ethylamino)butanoic acid hydrochloride High 0.3 150–155 Sensitive to oxidation

Key Observations:

  • Solubility : The dihydrochloride salt’s high solubility contrasts with analogues like the trifluoromethyl derivative, which prioritizes lipid membrane permeability over aqueous solubility .
  • LogP : The target compound’s lower LogP (estimated) compared to halogenated analogues suggests reduced membrane permeability but better compatibility with hydrophilic environments.
  • Stability: Fluorinated and chlorinated derivatives (–10) generally exhibit enhanced stability under metabolic conditions, whereas the target compound’s dual amino groups may necessitate protective formulations to prevent degradation.

Biological Activity

3-Amino-3-(3-aminophenyl)butanoic acid dihydrochloride, a compound with significant structural features, has garnered attention in various biological studies due to its potential therapeutic applications. This article reviews its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 3-amino-3-(3-aminophenyl)butanoic acid dihydrochloride is C11H16Cl2N2O2C_{11}H_{16}Cl_2N_2O_2. The compound features two amino groups and a carboxylic acid, which contribute to its reactivity and biological interactions. The hydrochloride form enhances solubility in aqueous solutions, making it suitable for biological assays.

Neuroprotective Effects

Research indicates that compounds similar to 3-amino-3-(3-aminophenyl)butanoic acid dihydrochloride exhibit neuroprotective properties. For instance, studies on related compounds have shown potential in protecting neurons from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Table 1: Neuroprotective Mechanisms

MechanismDescription
Antioxidant ActivityReduces oxidative stress in neuronal cells.
Anti-inflammatory EffectsModulates inflammatory pathways to protect neuronal integrity.
Neurotrophic SupportEnhances the survival of neurons through neurotrophic factor modulation.

Antitumor Activity

In vitro studies have demonstrated that derivatives of 3-amino-3-(3-aminophenyl)butanoic acid show promising antitumor activity. For example, compounds structurally related to this compound were tested against various cancer cell lines, including HEPG2 (liver cancer), revealing IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 2: Antitumor Activity Comparison

CompoundIC50 (µg/mL)Comparison DrugIC50 (µg/mL)
3-Amino...4.31Doxorubicin6.25
4-(Aminophenyl)...3.745-Fluorouracil5.00

Case Studies

  • Neuroprotection in Animal Models : A study involving mice treated with related compounds showed significant improvements in behavioral tests indicative of cognitive function. The biochemical analysis revealed reduced levels of inflammatory markers and improved neuronal survival rates.
  • Antitumor Efficacy : In another study, a series of synthesized derivatives were evaluated for their cytotoxic effects on cancer cell lines. The results indicated that the tested compounds exhibited lower toxicity compared to traditional chemotherapeutics while maintaining effective antitumor activity .

Synthesis and Derivatives

The synthesis of 3-amino-3-(3-aminophenyl)butanoic acid dihydrochloride typically involves multi-step organic reactions that may include the formation of intermediates with varying functional groups. Understanding these synthetic pathways is crucial for developing derivatives with enhanced biological activity.

Table 3: Synthesis Pathway Overview

StepReaction TypeKey Intermediates
Step 1AminationAmino acids
Step 2CarboxylationCarboxylic acids
Step 3HydrochlorinationHydrochloride salts

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